molecular formula C19H18FN3O4 B2603036 2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1226438-53-4

2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2603036
CAS No.: 1226438-53-4
M. Wt: 371.368
InChI Key: MUTXPQLETCJBCM-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological potential . The molecular structure incorporates both 4-fluorophenyl and 4-methoxyphenoxy moieties, which are common in the design of pharmacologically active compounds. Researchers should note that structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated significant cytotoxic activity in pharmacological screenings, showing particular promise as anticancer agents against specific cell lines such as PC3 (prostate carcinoma) and MCF-7 (breast cancer) . The presence of the 1,2,4-oxadiazole ring is a key feature, as this heterocyclic system is known to be a versatile synthon in drug discovery. Compounds containing this core have been extensively studied and reported to exhibit a broad spectrum of biological activities, including antibacterial, antitumor, anti-viral, and antioxidant effects . This makes the compound a valuable chemical tool for probing biological mechanisms and for use in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The product is supplied for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-25-15-6-8-16(9-7-15)26-12-17-22-19(27-23-17)11-21-18(24)10-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXPQLETCJBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a derivative containing a 1,2,4-oxadiazole moiety, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The structure of the compound can be broken down into key functional groups:

  • 4-Fluorophenyl group : Known for enhancing lipophilicity and biological activity.
  • Methoxyphenoxy group : Implicated in various pharmacological interactions.
  • 1,2,4-Oxadiazole ring : Associated with significant anticancer and antimicrobial properties.

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives like the compound can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Key Enzymes :
    • The compound has shown potential in inhibiting thymidylate synthase and histone deacetylase (HDAC), both crucial for cancer cell proliferation and survival .
    • It selectively targets cancerous cells while sparing normal cells, highlighting its therapeutic potential.
  • Mechanism-Based Approaches :
    • The compound's ability to interact with nucleic acids and proteins involved in cell cycle regulation contributes to its cytotoxic effects against malignant cells .

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) and other pathogens .

Study 1: Anticancer Efficacy

A study published in Nature Reviews evaluated several 1,2,4-oxadiazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BA549 (Lung Cancer)7.5
Target CompoundMCF-76.0

Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of oxadiazole derivatives against Mtb, the target compound showed significant activity with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against monoresistant strains .

CompoundPathogenMIC (µg/mL)
Compound CMtb0.5
Compound DE. coli1.0
Target CompoundMtb0.5

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit significant pharmacological activities:

  • Serotonin Modulation : The compound has been studied for its potential to act as a serotonin (5-HT) potentiator. It may help in treating conditions related to serotonin imbalances such as depression and anxiety disorders .
  • Anti-inflammatory Properties : Similar compounds have shown promise as anti-inflammatory agents by selectively inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This suggests that the compound may have applications in managing inflammatory diseases.

Biochemical Studies

Studies involving biochemical assays have demonstrated that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways. For example, the inhibition of COX-II has been linked to reduced pain and inflammation in various animal models .

Neuroscience Research

The oxadiazole component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological studies. Its effects on neurotransmitter systems could be explored further for potential treatments of neurodegenerative diseases .

Case Studies and Experimental Findings

Study ReferenceFindings
PubChem Study The compound exhibits properties that suggest it may be useful in treating mood disorders due to its interaction with serotonin pathways .
Anti-inflammatory Research In vivo studies indicate that similar compounds significantly reduce inflammation markers in animal models .
Neuropharmacology Investigations into the neuroprotective effects of oxadiazole derivatives suggest potential applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., fluorophenyl, oxadiazole, or acetamide groups) and are compared based on substituents, molecular properties, and reported activities:

Compound Name & Evidence ID Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 1,2,4-Oxadiazole - 4-Fluorophenyl acetamide
- 3-(4-Methoxyphenoxy)methyl
C₁₉H₁₇FN₄O₄ 396.36 Not explicitly reported; inferred metabolic stability and solubility from substituents
Compound 1,2,4-Oxadiazole - 4-Fluorophenyl sulfanyl
- 3-(5-Methylisoxazol-3-yl)
C₁₅H₁₃FN₄O₃S 348.35 Potential enzyme inhibition (sulfanyl group may modulate redox interactions)
Compound 11g 1,2,4-Oxadiazole - 4-Chlorophenoxy
- N-Isopropyl acetamide
C₂₁H₂₀Cl₂N₄O₃ 453.31 Proteasome inhibitor (IC₅₀ < 10 nM), 99.9% HPLC purity, isomer ratio 4:1
Compound Imidazo-thiazole - 4-Fluorophenyl
- Pyridin-2-yl acetamide
C₂₂H₁₇F₂N₅O₂S 453.46 Structural focus on aromatic stacking; crystallographic data reported
Compound 1,2,4-Triazole - 4-tert-Butylphenyl
- 4-Methoxyphenyl
- 3-Fluorophenyl acetamide
C₂₈H₂₈FN₅O₂S 541.62 Bulkier tert-butyl group increases lipophilicity; no activity reported

Key Observations:

Oxadiazole vs. Triazole Cores: Oxadiazoles (e.g., target compound, –4) exhibit greater metabolic stability compared to triazoles () due to reduced susceptibility to enzymatic degradation .

Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and electronegativity may reduce steric hindrance and enhance target selectivity compared to chlorine (e.g., ’s 11g vs. target compound) . Methoxyphenoxy vs. Sulfanyl Groups: The 4-methoxyphenoxy group in the target compound likely improves solubility over sulfanyl-containing analogues (), which may exhibit stronger thiol-mediated interactions .

Pharmacological Activities: Proteasome inhibition is prominent in oxadiazole derivatives with lipophilic substituents (e.g., ’s 11g), suggesting the target compound’s 4-methoxyphenoxy group could align with similar mechanisms . Fluorophenyl-containing compounds (e.g., ) demonstrate roles in kinase or protease inhibition, highlighting the versatility of this substituent .

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